Kanchanamycin A

Description

Properties

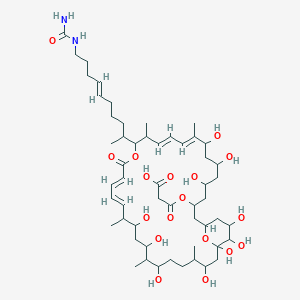

Molecular Formula |

C54H90N2O18 |

|---|---|

Molecular Weight |

1055.3 g/mol |

IUPAC Name |

3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C54H90N2O18/c1-32-16-12-13-20-49(67)73-51(35(4)17-11-9-7-8-10-14-23-56-53(55)70)36(5)19-15-18-33(2)43(60)26-39(58)24-38(57)25-40(72-50(68)30-48(65)66)27-41-28-46(63)52(69)54(71,74-41)31-47(64)34(3)21-22-42(59)37(6)45(62)29-44(32)61/h7-8,12-13,15-16,18-20,32,34-47,51-52,57-64,69,71H,9-11,14,17,21-31H2,1-6H3,(H,65,66)(H3,55,56,70)/b8-7+,16-12+,19-15+,20-13+,33-18+ |

InChI Key |

LLKMUSZUPKLZDW-ONKXNGKDSA-N |

Isomeric SMILES |

CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |

Canonical SMILES |

CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |

Synonyms |

kanchanamycin A |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Kanchanamycin A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kanchanamycin A is a novel polyol macrolide antibiotic originating from the actinomycete Streptomyces olivaceus Tü 4018.[1][2][3][4] Discovered through a systematic screening of microbial metabolites, this complex natural product is synthesized via a Type I modular polyketide synthase (PKS) system.[5] Its discovery underscores the continued importance of terrestrial microorganisms as a source of unique and biologically active secondary metabolites. This document provides a comprehensive overview of the origin, biosynthesis, and physicochemical properties of this compound, including detailed experimental protocols for its production and isolation, based on available scientific literature.

Microbial Origin and Discovery

This compound is a secondary metabolite produced by the bacterial strain Streptomyces olivaceus Tü 4018.[1][2][3][4][6] The producing organism was isolated from a soil sample collected in Kanchana Buri, Thailand.[6] The discovery was the result of a high-performance liquid chromatography (HPLC) screening program designed to identify novel secondary metabolites from actinomycetes.[1][3][6] In addition to this compound, the strain S. olivaceus Tü 4018 also produces other related macrolides, including Kanchanamycins C and D, as well as other structurally diverse compounds like oasomycin A and desertomycin A.[1][3][6]

Biosynthesis of this compound

The biosynthesis of this compound is accomplished through a Type I modular polyketide synthase (PKS) pathway.[5] These large, multifunctional enzymes act as an assembly line, where each module is responsible for the addition and modification of a specific building block to the growing polyketide chain. The backbone of this compound is assembled by the sequential condensation of simple carboxylate units, a process dictated by the specific domains within each PKS module.[5]

While the specific gene cluster for this compound has not been fully detailed in the reviewed literature, a generalized workflow for the biosynthesis of such macrolides can be conceptualized.

Caption: Generalized biosynthetic pathway for a Type I PKS macrolide like this compound.

Physicochemical and Structural Properties

This compound is classified as a 36-membered polyol macrolide antibiotic.[1][2][6] Its complex structure features a bicyclic carbon skeleton, which is formed by a large 36-membered lactone ring and an integrated 6-membered hemiacetal ring.[2][4][7] A distinctive feature for this class of macrolides is the presence of a terminal urea moiety in this compound.[2][4][7] The structure was elucidated using a combination of electrospray mass spectrometry (MS) and advanced 2D nuclear magnetic resonance (NMR) techniques.[4][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₀N₂O₁₈ | [6] |

| Molecular Weight | 1055.3 g/mol | [6] |

| Appearance | White powder | [6] |

| Chemical Class | 36-membered Polyol Macrolide | [1][2][6] |

| Key Structural Features | Bicyclic carbon skeleton, 6-membered hemiacetal ring, terminal urea moiety | [2][4][7] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the fermentation, isolation, and purification of this compound, based on established methods for Streptomyces cultivation and macrolide extraction.

Fermentation Protocol

Production of this compound is achieved through submerged fermentation of Streptomyces olivaceus Tü 4018. While the exact media composition and fermentation parameters are often proprietary, a typical laboratory-scale protocol can be outlined.

4.1.1. Media and Culture Conditions

Streptomyces species are generally cultivated on complex media to support the production of secondary metabolites.

Table 2: Representative Fermentation Media for Streptomyces

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20.0 | Carbon Source |

| Glucose | 10.0 | Carbon Source |

| Yeast Extract | 5.0 | Nitrogen and Growth Factor Source |

| Peptone | 5.0 | Nitrogen Source |

| K₂HPO₄ | 1.0 | Phosphate Source & pH Buffer |

| MgSO₄·7H₂O | 0.5 | Source of Metal Ions |

| CaCO₃ | 2.0 | pH Buffer |

4.1.2. Fermentation Procedure

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. olivaceus Tü 4018. The culture is incubated at 28-30°C for 48-72 hours with shaking at approximately 200 rpm.

-

Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). Fermentation is carried out in baffled flasks or a bioreactor at 28-30°C for 5 to 7 days.

-

Process Monitoring: Parameters such as pH, dissolved oxygen, and glucose consumption are monitored. The production of this compound is typically tracked by taking periodic samples and analyzing them via HPLC.

Isolation and Purification Protocol

This compound is recovered from both the mycelial biomass and the culture filtrate.[1][3] The general workflow involves extraction followed by chromatographic purification.

Caption: General workflow for the isolation and purification of this compound.

4.2.1. Extraction

-

Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelium from the culture filtrate.

-

Mycelial Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol to recover intracellular metabolites. The solvent is then evaporated to yield a crude extract.

-

Filtrate Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, at a neutral pH. The organic phases are collected.

-

Concentration: The organic extracts from both the mycelium and filtrate are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude solid residue.

4.2.2. Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on polarity.

-

Preparative HPLC: Fractions containing this compound are further purified by reversed-phase preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Conclusion

This compound represents a significant discovery in the field of natural product chemistry, originating from the terrestrial actinomycete Streptomyces olivaceus Tü 4018. Its complex macrolide structure, assembled by a Type I PKS system, and its biological activities highlight the vast, untapped potential of microbial secondary metabolites. The methodologies outlined in this guide provide a framework for the laboratory-scale production, isolation, and characterization of this compound, serving as a valuable resource for researchers in antibiotic discovery and development. Further investigation into its specific biosynthetic gene cluster could open avenues for biosynthetic engineering and the creation of novel analogues with improved therapeutic properties.

References

- 1. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation. | Semantic Scholar [semanticscholar.org]

- 2. Modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Discovery and isolation of Kanchanamycin A from Streptomyces olivaceus.

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing search for novel antimicrobial agents, natural products from microorganisms remain a vital source of chemical diversity and biological activity. Kanchanamycin A, a potent polyol macrolide antibiotic, was first isolated from the fermentation broth of Streptomyces olivaceus strain Tü 4018. This strain was identified from a soil sample collected in Kanchana Buri, Thailand.[1] Kanchanamycins are a family of 36-membered polyol macrolide antibiotics that exhibit significant antibacterial and antifungal properties, with notable activity against Pseudomonas fluorescens.[1][2]

Structurally, this compound is distinguished by a bicyclic carbon skeleton, which is composed of a 36-membered lactone ring and a 6-membered hemiacetal ring.[3] A particularly unusual feature for this class of macrolides is the presence of a terminal urea moiety.[3] The structural elucidation of this compound was accomplished through a combination of electrospray mass spectrometry and advanced 2D nuclear magnetic resonance (NMR) techniques, including HSQC, HMBC, and 2D-HSQC-TOCSY.[3] This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field of natural product drug discovery.

Experimental Protocols

Fermentation of Streptomyces olivaceus Tü 4018

The production of this compound is achieved through submerged fermentation of Streptomyces olivaceus Tü 4018.

-

Culture Medium: A complex medium is used, consisting of 2% mannitol and 2% soybean meal in distilled water.[4]

-

Fermentation Setup: Batch fermentations are conducted in 500-ml baffled Erlenmeyer flasks, each containing 100 ml of the culture medium.

-

Inoculation and Incubation: The flasks are inoculated with a seed culture of S. olivaceus Tü 4018 and incubated at 27°C on a rotary shaker set to 120 rpm.

-

Fermentation Duration: The fermentation is carried out for a period of 96 hours.

-

Adsorbent Resin (Optional): For in-situ extraction, Amberlite XAD-16 resin can be added to the fermentation broth. While this can alter the relative production of different kanchanamycin congeners, it has been shown to decrease the overall yield of this compound.[1]

Isolation and Purification of this compound

The isolation of this compound involves a multi-step process to separate the compound from the culture broth and mycelium.

-

Initial Separation: The fermentation broth is first filtered to separate the culture filtrate from the mycelial cake.

-

Extraction from Culture Filtrate:

-

The culture filtrate is passed through a column packed with Amberlite XAD-16 resin.

-

The column is washed with a solution of water and methanol (60:40 v/v) to remove impurities.

-

This compound and other macrolides are eluted from the resin using a water and methanol solution (20:80 v/v).

-

-

Extraction from Mycelium:

-

The mycelial cake is extracted twice with ethanol.

-

The ethanol extracts are combined and concentrated under reduced pressure.

-

-

Combined Purification:

-

The concentrated ethanol extract from the mycelium is combined with the eluate from the Amberlite XAD-16 column.

-

The combined solution is concentrated, and the pH is adjusted to 4.5.

-

The acidified solution is then subjected to liquid-liquid extraction with 1-butanol.

-

The butanol extract is collected, dried, and redissolved in a minimal amount of methanol.

-

This methanolic solution is loaded onto a Sephadex LH-20 column and eluted with methanol to achieve further separation.

-

-

Final Purification:

-

The fractions containing this compound from the Sephadex LH-20 column are pooled and concentrated.

-

The final purification to obtain pure this compound is performed using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation

Quantitative Yield of this compound

The yield of this compound from the fermentation of Streptomyces olivaceus Tü 4018 is summarized in the table below.

| Fermentation Condition | This compound Yield (mg/L) | Reference |

| Standard Fermentation | 385 | [1] |

| With Amberlite XAD-16 Resin | 200 | [1] |

Physicochemical and Spectroscopic Data of this compound

The structural identity of this compound was confirmed through mass spectrometry and NMR spectroscopy.

| Property | Value | Reference |

| Molecular Formula | C58H104N2O19 | [3] |

| Molecular Weight | 1140.75 | [3] |

| 1H and 13C NMR | See original publication for detailed shifts | [3] |

Biological Activity of this compound

The minimum inhibitory concentrations (MICs) of this compound against a panel of microorganisms were determined using a broth microdilution method.

| Test Organism | MIC (µg/mL) |

| Bacillus brevis | 3.1 |

| Bacillus subtilis | 1.6 |

| Staphylococcus aureus | 6.2 |

| Escherichia coli | >100 |

| Pseudomonas fluorescens | 0.8 |

| Candida albicans | 12.5 |

| Mucor miehei | 1.6 |

| Saccharomyces cerevisiae | 12.5 |

Visualizations

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This technical guide has detailed the discovery and isolation of this compound from Streptomyces olivaceus Tü 4018. The provided experimental protocols for fermentation and purification, along with the summarized quantitative data on yield and biological activity, offer a valuable resource for researchers in the field of natural product discovery. The unique structure and potent antimicrobial activity of this compound underscore the continued importance of exploring microbial diversity for the identification of new therapeutic leads. Further investigation into the mechanism of action and potential for derivatization of this compound may open new avenues for the development of next-generation antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Kanchanamycin A: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanchanamycin A, a novel polyol macrolide antibiotic, presents a complex and intriguing molecular architecture. Isolated from Streptomyces olivaceus Tü 4018, its structure has been elucidated through a combination of advanced spectroscopic techniques. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering a valuable resource for researchers in natural product chemistry, antibiotic development, and related fields. We present a comprehensive summary of its structural features, quantitative spectroscopic data, and the experimental methodologies employed in its characterization.

Chemical Structure of this compound

This compound (C₅₄H₉₀N₂O₁₈) is a 36-membered polyol macrolide antibiotic. Its distinctive structure is characterized by a bicyclic carbon skeleton, which is formed by a large lactone ring and a six-membered hemiacetal ring. A particularly unusual feature for this class of macrolides is the presence of a terminal urea moiety.[1][2]

The core structure consists of a polyhydroxylated and polymethylated macrocycle. The elucidation of this complex structure was primarily achieved through extensive analysis of mass spectrometry and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy data.[1][2]

Spectroscopic Data for Structural Elucidation

The determination of the planar structure and the relative stereochemistry of this compound relied heavily on modern NMR and mass spectrometry techniques. Due to significant signal overlap in the ¹H NMR spectrum, a suite of 2D NMR experiments was crucial for the complete assignment of proton and carbon signals.[1][2]

Mass Spectrometry

Electrospray Mass Spectrometry (ESI-MS) was instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Deduced Formula |

| [M+H]⁺ | 1087.6 | C₅₄H₉₁N₂O₁₈⁺ |

| [M+Na]⁺ | 1109.6 | C₅₄H₉₀N₂NaO₁₈⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of 2D NMR experiments, including HSQC, HMBC, and 2D-HSQC-TOCSY, was employed to establish the connectivity of the carbon skeleton and to assign the proton and carbon chemical shifts.[1][2]

Table 2: ¹H and ¹³C NMR Chemical Shifts for Selected Moieties of this compound (in CD₃OD)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm) |

| C-1 | 172.5 | - |

| C-2 | 45.8 | 2.45 (m) |

| C-3 | 72.1 | 3.98 (m) |

| C-17 | 98.2 | 4.85 (d, 8.5) |

| C-42' | 161.5 | - |

| C-1'' | 37.2 | 1.55 (m) |

| C-10'' | 42.9 | 3.15 (t, 6.8) |

Note: This table presents a selection of chemical shifts for illustrative purposes. The full assignment can be found in the primary literature.

Stereochemistry of this compound

The relative stereochemistry of the contiguous chiral centers within this compound was determined through the analysis of coupling constants in the ¹H NMR spectra and through NOESY/ROESY experiments. However, the absolute configuration of all stereocenters has not been fully elucidated in the initial reports. Further studies, potentially involving X-ray crystallography of a suitable derivative or total synthesis, would be required to establish the absolute stereochemistry.

Experimental Protocols

The structural elucidation of this compound involved a series of detailed experimental procedures.

Fermentation and Isolation

This compound was isolated from the mycelium and culture filtrate of Streptomyces olivaceus Tü 4018.[3] The production of this compound was achieved through fermentation in a suitable medium, followed by a multi-step extraction and purification process. This typically involves solvent extraction of the fermentation broth and mycelium, followed by chromatographic techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the elemental composition of this compound.

-

Instrument : Triple-quadrupole mass spectrometer with an electrospray ion source.

-

Mode : Positive ion mode.

-

Sample Preparation : The purified compound was dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

NMR Spectroscopy

All NMR spectra were recorded on a high-field NMR spectrometer.

-

Solvent : Deuterated methanol (CD₃OD).

-

Experiments :

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Total Correlation Spectroscopy (TOCSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

2D-HSQC-TOCSY

-

-

Data Processing : The NMR data were processed using specialized software to analyze the correlations and assign the chemical shifts.

Workflow for Structural Elucidation

The logical workflow for the determination of this compound's structure is a stepwise process that integrates data from various analytical techniques.

Conclusion

The chemical structure of this compound represents a significant addition to the diverse family of polyol macrolide antibiotics. Its unique structural features, including the 36-membered bicyclic core and the terminal urea group, make it a subject of interest for further investigation, including total synthesis, biosynthesis, and the exploration of its mode of action and potential therapeutic applications. The detailed spectroscopic and methodological data presented in this guide serve as a foundational resource for scientists and researchers working to advance our understanding of this complex natural product.

References

- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Kanchanamycin A: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanchanamycin A is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus. Structurally, it belongs to the group of 36-membered polyol macrolides and is notable for the presence of a terminal urea moiety.[1][2] This document provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its antimicrobial properties. All available quantitative data has been summarized, and a detailed experimental protocol for antimicrobial susceptibility testing is provided.

Antimicrobial Activity

This compound has demonstrated both antibacterial and antifungal activities.[3][4] The compound is reported to be particularly effective against Pseudomonas fluorescens.[3][4] The antimicrobial activity of this compound, as determined by the broth dilution method, is summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Test Organism | Strain | MIC (µg/mL) |

| Bacteria | ||

| Arthrobacter aurescens | ATCC 13344 | >100 |

| Bacillus brevis | ATCC 9999 | 12.5 |

| Bacillus subtilis | ATCC 6633 | 25 |

| Corynebacterium insidiosum | ATCC 10253 | >100 |

| Micrococcus luteus | ATCC 381 | 50 |

| Pseudomonas fluorescens | 6.25 | |

| Streptomyces viridochromogenes | Tü 57 | 25 |

| Fungi (Yeasts & Molds) | ||

| Candida albicans | 50 | |

| Mucor miehei | Tü 284 | 12.5 |

| Nadsonia fulvescens | ATCC 20410 | 6.25 |

| Nematospora coryli | ATCC 10647 | 3.13 |

| Saccharomyces cerevisiae | ATCC 2180 | 12.5 |

Data sourced from Fiedler et al., 1996.[3]

Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, its structural similarity to other guanidine-containing macrolides suggests a potential mechanism involving the disruption of the cell membrane. This class of antibiotics is thought to interact with the lipid bilayer, leading to increased permeability and eventual cell lysis.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on standard antimicrobial susceptibility testing procedures.

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

-

Test Compound: this compound stock solution of known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO or methanol).

-

Test Organisms: Log-phase cultures of the bacterial or fungal strains to be tested.

-

Growth Media: Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

-

Aseptically pick several colonies of the test organism from an agar plate and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Serial Dilution of this compound:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate growth medium to achieve a range of desired concentrations.

-

Typically, this involves adding a volume of the stock solution to the first well and then transferring half of that volume to subsequent wells containing fresh medium.

4. Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (inoculum without the test compound) and a negative control (medium without inoculum).

-

Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

5. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the test organism.

-

Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity and Signaling Pathways

To date, there is no publicly available scientific literature detailing the evaluation of this compound for anticancer activity. Furthermore, no studies have been published that investigate the specific signaling pathways in any cell type that may be affected by this compound. These areas represent significant opportunities for future research to further characterize the bioactivity profile of this compound.

Conclusion

This compound is a macrolide antibiotic with a demonstrated spectrum of antibacterial and antifungal activity. The available data indicates that it is particularly potent against Pseudomonas fluorescens and several fungal species. While its mechanism of action is not fully understood, it is hypothesized to involve the disruption of cellular membranes. Further research is warranted to explore its potential anticancer properties and to elucidate its molecular targets and effects on cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Activities of 4″,6″-Disubstituted Amphiphilic Kanamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Proposed Mechanism of Action of Kanchanamycin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kanchanamycin A, a novel 36-membered polyol macrolide antibiotic, presents a unique structural feature—a terminal urea moiety—that distinguishes it from other members of its class. While its antibacterial and antifungal properties have been identified, the precise mechanism of action remains a subject of ongoing investigation. This technical guide synthesizes the currently available, though limited, scientific information regarding the proposed mechanism of action of this compound. It aims to provide a foundational understanding for researchers and professionals in drug development by detailing its known biological activities and drawing inferences from structurally related compounds. Due to the nascent stage of research into this compound's specific cellular and molecular interactions, this document highlights the significant knowledge gaps and underscores the necessity for further dedicated studies.

Introduction

This compound is a secondary metabolite produced by the bacterium Streptomyces olivaceus.[1][2] Structurally, it is characterized as a polyol macrolide with a complex 36-membered bicyclic lactone ring.[2] A key distinguishing feature of this compound is the presence of a terminal urea group, a substitution that is uncommon in this class of macrolides.[2] This structural peculiarity is believed to be a critical determinant of its biological activity, setting it apart from its guanidine-containing analogs.[1]

Initial studies have confirmed that this compound exhibits both antibacterial and antifungal activities, with notable efficacy against Pseudomonas fluorescens.[1][3] However, a comprehensive understanding of how it exerts these effects at a molecular level is still lacking in the scientific literature. This guide will consolidate the existing data and propose potential avenues for its mechanism of action based on comparative analysis with related compounds.

Antimicrobial Spectrum and Potency

The antimicrobial profile of this compound has been primarily characterized through broth dilution methods. While extensive quantitative data is not publicly available, initial findings indicate a selective spectrum of activity.

Table 1: Antimicrobial Activity of this compound

| Class | Organism | Activity | Reference |

| Bacteria | Pseudomonas fluorescens | Particularly Effective | [1][3] |

| Fungi | - | Antifungal Activity | [1][3] |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of microorganisms are not detailed in the currently available literature.

A comparative review of structurally similar polyhydroxyl macrolides suggests that the terminal group plays a pivotal role in determining the breadth and potency of antimicrobial action.[1] In these related compounds, a terminal guanidine group is considered a key pharmacophore for broad-spectrum antibacterial and antifungal activities.[1] The substitution of this guanidino residue with a urea group, as seen in this compound, has been observed to lead to a significant reduction in antibacterial efficacy and a narrowing of the antifungal spectrum.[1] This critical observation suggests that this compound's mechanism of action likely diverges from that of its guanidine-containing counterparts, which are thought to act by disrupting cell membrane integrity.

Proposed Mechanism of Action: A Hypothesis

Given the limited direct evidence for this compound's mechanism of action, a proposed model must be inferred from its structural characteristics and the behavior of related macrolides. The presence of the unique terminal urea moiety is the central clue.

Divergence from Membrane Disruption

The well-documented mechanism for many guanidine-containing macrolide antibiotics involves interaction with and disruption of the bacterial cell membrane. The positively charged guanidinium group is thought to interact with negatively charged components of the membrane, such as phospholipids and lipoteichoic acids, leading to membrane depolarization and leakage of cellular contents.

The replacement of the strongly basic guanidino group with the neutral urea moiety in this compound makes a similar membrane disruption mechanism less probable. This structural change would significantly alter the molecule's electrostatic properties, likely diminishing its ability to bind to and perturb the cell membrane in the same manner.

Potential Intracellular Targets

With a direct membrane-disrupting role being less likely, it is hypothesized that this compound may exert its antimicrobial effects by interacting with intracellular targets. This would necessitate its transport across the cell membrane. The large, complex structure of the macrolide suggests that this transport may be an active, energy-dependent process or facilitated by specific membrane transporters.

Once inside the cell, potential targets could include:

-

Ribosomes and Protein Synthesis: While distinct from the aminoglycoside antibiotic Kanamycin A, which is a known inhibitor of the 30S ribosomal subunit, the possibility of this compound interfering with protein synthesis through a different binding site on the ribosome cannot be ruled out without experimental evidence.

-

Enzymatic Inhibition: The complex polyol structure of this compound could allow it to bind to and inhibit the activity of essential enzymes involved in key metabolic pathways, such as nucleic acid synthesis, cell wall biosynthesis, or energy metabolism.

-

DNA/RNA Interactions: The molecule could potentially intercalate with DNA or bind to specific RNA structures, thereby interfering with replication, transcription, or translation.

The following diagram illustrates the hypothetical pathways for this compound's mechanism of action, contrasting it with the established mechanism of guanidine-containing macrolides.

Caption: Contrasting mechanisms of macrolides.

Experimental Protocols for Future Investigation

To elucidate the precise mechanism of action of this compound, a series of targeted experiments are required. The following protocols are proposed as a starting point for future research.

Cell Membrane Integrity Assays

-

Objective: To determine if this compound disrupts the integrity of bacterial or fungal cell membranes.

-

Methodology:

-

Culture target microorganisms (e.g., P. fluorescens, S. aureus, C. albicans) to mid-log phase.

-

Treat cells with varying concentrations of this compound, a positive control (e.g., a known membrane-disrupting agent like polymyxin B), and a negative control (vehicle).

-

Incubate for a defined period.

-

Assess membrane integrity using fluorescent dyes such as propidium iodide (PI) and SYTO 9. PI can only enter cells with compromised membranes, while SYTO 9 stains all cells.

-

Quantify the ratio of red (PI) to green (SYTO 9) fluorescence using fluorescence microscopy or a plate reader. An increase in the red/green ratio indicates membrane damage.

-

Macromolecular Synthesis Inhibition Assays

-

Objective: To investigate whether this compound inhibits the synthesis of DNA, RNA, or proteins.

-

Methodology:

-

Culture target microorganisms in a suitable medium.

-

Add this compound at its MIC or a supra-MIC concentration.

-

At various time points, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis.

-

After a short incubation with the radiolabeled precursors, precipitate the macromolecules using trichloroacetic acid (TCA).

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Compare the incorporation of radiolabeled precursors in treated cells to that in untreated controls. A significant reduction in the incorporation of a specific precursor would indicate inhibition of that macromolecular synthesis pathway.

-

Target Identification Studies

-

Objective: To identify the specific molecular target(s) of this compound.

-

Methodology:

-

Affinity Chromatography: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., agarose beads). Prepare a cell lysate from the target organism and pass it through the affinity column. Elute the proteins that bind to this compound and identify them using mass spectrometry.

-

Drug-Resistant Mutant Screening: Expose a large population of the target microorganism to increasing concentrations of this compound to select for resistant mutants. Sequence the genomes of the resistant mutants to identify mutations in genes that may encode the drug's target or be involved in its mechanism of action.

-

The following workflow diagram outlines the proposed experimental approach to elucidate the mechanism of action.

Caption: A proposed experimental workflow.

Conclusion and Future Directions

The study of this compound is in its infancy. While its unique structure, particularly the terminal urea moiety, presents an intriguing puzzle for medicinal chemists and microbiologists, the lack of detailed mechanistic studies represents a significant gap in our understanding. The current hypothesis is that this compound acts on an intracellular target, a departure from the membrane-disrupting mechanism of its guanidine-containing relatives.

Future research must focus on systematically evaluating its effects on cellular processes and identifying its specific molecular target(s). The experimental protocols outlined in this guide provide a roadmap for these investigations. A thorough understanding of this compound's mechanism of action will be crucial for assessing its potential as a therapeutic agent and for guiding the rational design of more potent and selective derivatives. The exploration of this unique macrolide may yet reveal novel antimicrobial strategies and cellular pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Terminal Urea Moiety in the Function of Kanchanamycin A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of Kanchanamycin A, a novel polyol macrolide antibiotic, with a specific focus on the contribution of its unique terminal urea moiety to its biological activity. This document provides a comprehensive overview of its antimicrobial properties, details the experimental protocols used for its characterization, and explores the hypothesized role of the urea group in its mechanism of action.

Introduction to this compound

This compound is a 36-membered polyol macrolide antibiotic isolated from Streptomyces olivaceus Tü 4018.[1][2] Structurally, it is characterized by a complex bicyclic carbon skeleton formed by a large lactone ring and an integrated 6-membered hemiacetal ring.[3][4] A particularly noteworthy and unusual feature of this compound is the presence of a terminal urea moiety.[3][4] The kanchanamycins, as a group, have demonstrated both antibacterial and antifungal activities, with this compound being especially effective against Pseudomonas fluorescens.[1][2]

The urea functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, thereby influencing drug-receptor interactions and overall bioactivity.[5] Its presence in a complex natural product like this compound suggests a significant role in its molecular mechanism of action.

Quantitative Antimicrobial Activity of this compound

The antimicrobial spectrum of this compound has been evaluated against a range of bacteria and fungi using the agar dilution method. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth, are summarized in the table below.

| Test Organism | Strain | MIC (µg/ml) |

| Bacillus subtilis | 12.5 | |

| Staphylococcus aureus | 25 | |

| Escherichia coli | >100 | |

| Pseudomonas fluorescens | 6.25 | |

| Candida albicans | 25 | |

| Mucor miehei | 12.5 | |

| Paecilomyces variotii | 12.5 |

Data sourced from "Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities".

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound were determined using a standardized agar dilution method.

Methodology:

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.

-

Agar Plate Preparation: The antibiotic dilutions are incorporated into molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) and poured into petri dishes.

-

Inoculum Preparation: The test microorganisms are cultured to a specific turbidity, corresponding to a known cell density (typically 10^5 to 10^6 CFU/ml).

-

Inoculation: The surfaces of the agar plates are inoculated with the microbial suspensions.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the respective microorganisms.

-

Observation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Figure 1: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

The Role of the Terminal Urea Moiety: A Mechanistic Hypothesis

While direct experimental evidence elucidating the precise role of the terminal urea moiety in this compound's function is not yet available, its presence as a unique structural feature invites informed speculation based on the established roles of urea in other bioactive molecules.

The primary mechanism of action for related guanidine-containing macrolides is suggested to be the disruption of the cell membrane.[6] It is plausible that this compound shares this mechanism. The terminal urea moiety, with its capacity for strong hydrogen bonding, could play a crucial role in this process.

Hypothesized Mechanism of Action:

-

Initial Interaction: The macrolide core of this compound likely facilitates its initial association with the microbial cell membrane through hydrophobic interactions.

-

Target Recognition and Binding: The terminal urea moiety could then act as a key recognition element, forming specific hydrogen bonds with components of the cell membrane, such as the polar head groups of phospholipids or membrane proteins. This interaction would anchor the molecule at the membrane surface.

-

Membrane Disruption: The accumulation of this compound molecules on the membrane, facilitated by these specific interactions, could lead to a disruption of the membrane's structural integrity. This could involve the formation of pores or channels, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Figure 2: Hypothesized mechanism of action for this compound at the cell membrane.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of novel antimicrobial agents. Its broad-spectrum activity, coupled with its unique structural features, makes it a compelling subject for further investigation. The terminal urea moiety is undoubtedly a key feature of this molecule, and while its precise role is yet to be definitively established, it is highly likely to be critical for target recognition and binding.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs lacking the terminal urea moiety, or with modifications to this group, would provide direct evidence of its importance in the observed antimicrobial activity.

-

Target Identification: Elucidating the specific molecular target(s) of this compound within the microbial cell is crucial for a complete understanding of its mechanism of action.

-

Biophysical Studies: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to study the binding kinetics and thermodynamics of this compound and its analogs with model membrane systems or purified target molecules.

A deeper understanding of the role of the terminal urea moiety will be instrumental in the rational design of more potent and selective Kanchanamycin-based therapeutics.

References

- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Benchchem [benchchem.com]

Kanchanamycin A: A Technical Guide for Drug Discovery Professionals

Abstract

Kanchanamycin A is a novel 36-membered polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus Tü 4018.[1] As a member of the macrolide class of antibiotics, it exhibits both antibacterial and antifungal properties. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, biological activity, and the methodologies for its production and structural elucidation, aimed at researchers and professionals in the field of drug development.

Molecular Profile

This compound is a complex macrolide with a distinctive 36-membered lactone ring. Its key molecular data are summarized in the table below, alongside data for related Kanchanamycin analogues for comparative analysis.

| Compound | Molecular Formula | Exact Mass (Da) | Key Structural Features |

| This compound | C₅₄H₉₀N₂O₁₈ | 1054.61886403 | 36-membered polyol macrolide, terminal urea moiety |

| Kanchanamycin B | C₁₈H₃₇N₅O₁₀ | 483.25404239 | Aminoglycoside structure |

| Kanchanamycin C | C₅₄H₉₁N₃O₁₇ | 1054.31 | Guanidino group instead of urea moiety |

Biological Activity and Mechanism of Action

This compound has demonstrated both antibacterial and antifungal activities.[1] It is reported to be particularly effective against Pseudomonas fluorescens.[1]

As a macrolide antibiotic, this compound is believed to exert its therapeutic effects by inhibiting protein synthesis in susceptible microorganisms. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein elongation.[2][3][4][5] This action is primarily bacteriostatic but can be bactericidal at higher concentrations.[2]

The proposed mechanism of action, typical for macrolide antibiotics, is illustrated in the signaling pathway diagram below.

Experimental Protocols

The production and characterization of this compound involve a multi-step process encompassing fermentation, isolation, and structure elucidation.

Fermentation

This compound is produced by the fermentation of Streptomyces olivaceus Tü 4018.[1] While the specific media composition and fermentation parameters for optimal production are proprietary, a general protocol for the cultivation of Streptomyces species for antibiotic production is outlined below.

-

Inoculum Preparation: A seed culture of S. olivaceus is prepared by inoculating a suitable liquid medium and incubating with agitation to achieve logarithmic growth.

-

Production Fermentation: The production medium, typically containing sources of carbon, nitrogen, and essential minerals, is inoculated with the seed culture. The fermentation is carried out in a bioreactor with controlled temperature, pH, and aeration to maximize the yield of this compound.

-

Monitoring: The production of Kanchanamycins is monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) and electrospray mass spectrometry (ES-MS).[1]

Isolation and Purification

Upon completion of the fermentation, this compound is isolated from both the culture filtrate and the mycelium.[1]

-

Extraction: The fermentation broth is separated into the culture filtrate and mycelial biomass. The mycelium is extracted with a suitable organic solvent to recover the intracellular product.

-

Chromatographic Purification: The crude extracts from the filtrate and mycelium are subjected to a series of chromatographic steps to purify this compound. This typically involves techniques such as silica gel column chromatography and preparative HPLC.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy techniques.[6]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the purified compound.

-

NMR Spectroscopy: A suite of 2D NMR experiments is employed to determine the complex structure of this compound. These include:

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which helps in assembling the carbon skeleton.

-

2D-HSQC-TOCSY (Two-Dimensional Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy): To correlate protons within a spin system to the directly attached carbon, aiding in the assignment of overlapping proton signals.

-

The general workflow for the production and characterization of this compound is depicted in the diagram below.

Conclusion

This compound represents a promising lead compound in the ongoing search for novel antibiotics. Its unique structural features and biological activity warrant further investigation for potential therapeutic applications. The methodologies outlined in this guide provide a framework for its production and detailed characterization, which are essential steps in the drug development pipeline. Further studies are needed to fully elucidate its pharmacological profile and potential for clinical use.

References

- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Macrolide - Wikipedia [en.wikipedia.org]

- 4. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Kanchanamycin A from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanchanamycin A is a novel polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus Tü 4018.[1][2][3] As a member of the macrolide class of antibiotics, this compound holds potential for applications in antibacterial and antifungal therapies.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture, based on available scientific literature. The methodologies outlined below are intended to guide researchers in obtaining this compound for further study and development.

Data Presentation

| Step | Product | Starting Quantity (e.g., g, L) | Final Quantity (mg) | Yield (%) | Purity (%) |

| 1 | Fermentation Broth | 10 L | - | - | - |

| 2 | Cell Biomass | - | - | - | - |

| 3 | Crude Ethanol Extract | - | - | - | - |

| 4 | Crude Butanol Extract | - | - | - | - |

| 5 | Purified this compound | - | - | - | >95% (Target) |

Experimental Protocols

This protocol is based on the methods described for the isolation of kanchanamycins from Streptomyces olivaceus Tü 4018.

Part 1: Fermentation of Streptomyces olivaceus Tü 4018

Objective: To cultivate Streptomyces olivaceus Tü 4018 for the production of this compound.

Materials:

-

Streptomyces olivaceus Tü 4018 culture

-

Seed culture medium (e.g., Tryptic Soy Broth or a specialized Streptomyces seed medium)

-

Production culture medium (A defined production medium for macrolide production is recommended. A generic medium for Streptomyces can be used for initial trials, such as ISP2 medium)

-

Sterile baffled flasks or a fermenter

-

Incubator shaker

Protocol:

-

Inoculum Preparation:

-

Aseptically transfer a loopful of Streptomyces olivaceus Tü 4018 from a slant or plate culture to a flask containing the seed culture medium.

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours, or until dense growth is observed.

-

-

Production Culture:

-

Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.

-

Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days. Production of secondary metabolites like this compound typically occurs during the stationary phase of growth.

-

Part 2: Extraction of this compound

Objective: To extract this compound from the bacterial biomass.

Materials:

-

Fermentation broth from Part 1

-

Centrifuge and appropriate centrifuge bottles

-

Ethanol (95% or absolute)

-

1-Butanol

-

Rotary evaporator

-

Separatory funnel

Protocol:

-

Harvesting of Biomass:

-

Transfer the fermentation broth to centrifuge bottles.

-

Centrifuge at 5,000-8,000 x g for 15-20 minutes to pellet the bacterial cells (mycelium).

-

Decant and discard the supernatant (culture filtrate), or store it for analysis of extracellular this compound.

-

-

Ethanol Extraction:

-

Resuspend the cell pellet in ethanol. A ratio of 1:3 to 1:5 (w/v) of wet cell weight to ethanol is recommended.

-

Stir or shake the suspension vigorously for 1-2 hours at room temperature to extract the intracellular compounds.

-

Centrifuge the mixture at 5,000-8,000 x g for 15-20 minutes to pellet the cell debris.

-

Carefully collect the ethanol supernatant, which contains the crude extract.

-

-

Solvent Partitioning with 1-Butanol:

-

Concentrate the ethanol extract to about 1/10th of its original volume using a rotary evaporator.

-

Transfer the concentrated extract to a separatory funnel.

-

Add an equal volume of 1-butanol and shake vigorously for 5-10 minutes.

-

Allow the layers to separate. This compound, being a lipophilic macrolide, will partition into the 1-butanol layer.

-

Collect the upper 1-butanol layer.

-

Repeat the extraction of the aqueous layer with 1-butanol two more times to maximize the recovery.

-

Combine all the 1-butanol extracts.

-

-

Concentration of Crude Extract:

-

Concentrate the combined 1-butanol extracts to dryness or a viscous oil using a rotary evaporator. This is the crude this compound extract.

-

Part 3: Purification of this compound by Chromatography

Objective: To purify this compound from the crude extract using exclusion chromatography.

Materials:

-

Crude this compound extract from Part 2

-

Sephadex LH-20 chromatography media

-

Chromatography column

-

Methanol (HPLC grade) or another suitable organic solvent

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Analytical High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Column Preparation:

-

Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) according to the manufacturer's instructions.

-

Pack a chromatography column with the swollen Sephadex LH-20 resin. The column size will depend on the amount of crude extract. A column with a bed volume of 100-200 mL is a good starting point for a lab-scale purification.

-

Equilibrate the column by washing it with at least two column volumes of the mobile phase.

-

-

Sample Loading and Elution:

-

Dissolve the crude this compound extract in a minimal amount of the mobile phase.

-

Carefully load the dissolved sample onto the top of the Sephadex LH-20 column.

-

Begin eluting the column with the mobile phase at a slow flow rate (e.g., 0.5-1.0 mL/min).

-

Collect fractions of a defined volume (e.g., 5-10 mL) using a fraction collector.

-

-

Fraction Analysis and Pooling:

-

Analyze the collected fractions for the presence of this compound. This can be done initially by Thin Layer Chromatography (TLC) and confirmed by analytical HPLC.

-

For TLC, spot a small aliquot of each fraction onto a TLC plate, develop the plate in an appropriate solvent system (e.g., chloroform:methanol), and visualize the spots under UV light or with a suitable staining reagent.

-

For HPLC analysis, inject a small aliquot of each fraction into an HPLC system equipped with a C18 column and a suitable mobile phase gradient (e.g., water:acetonitrile).

-

Pool the fractions that contain pure or highly enriched this compound.

-

-

Final Concentration:

-

Combine the pure fractions and concentrate them to dryness using a rotary evaporator to obtain purified this compound.

-

Determine the final yield and purity of the isolated compound.

-

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kanchanamycin A Production from Streptomyces olivaceus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation, cultivation, extraction, and quantification of Kanchanamycin A, a novel 36-membered polyol macrolide antibiotic, from Streptomyces olivaceus.[1][2][3] The following sections detail the necessary media preparation, cultivation parameters, and analytical methods for successful production and analysis of this potent antibiotic.

I. Fermentation and Cultivation of Streptomyces olivaceus

Optimal growth and antibiotic production by Streptomyces olivaceus are highly dependent on the composition of the culture medium and specific fermentation parameters.

Media Composition

The following tables outline the composition for the seed and production media for the cultivation of Streptomyces olivaceus.

Table 1: Seed Culture Medium Composition

| Component | Concentration (g/L) | Purpose |

| Glucose | 4.0 | Carbon Source |

| Yeast Extract | 4.0 | Nitrogen and Growth Factor Source |

| Malt Extract | 10.0 | Carbon and Nutrient Source |

| Calcium Carbonate (CaCO₃) | 2.0 | pH Buffering Agent |

| Agar (for solid medium) | 20.0 | Solidifying Agent |

Table 2: Production Medium Composition for this compound

| Component | Concentration | Purpose |

| Mannitol | 2% (w/v) | Primary Carbon Source |

| Soybean Meal | 2% (w/v) | Primary Nitrogen Source |

| pH | 7.5 | Optimal pH for Production |

Experimental Protocol: Inoculum Preparation

A two-stage fermentation process is recommended, starting with a seed culture to ensure a healthy and abundant inoculum for the production phase.

-

Spore Suspension: Prepare a spore suspension of Streptomyces olivaceus from a mature (7-10 days) agar slant culture by adding sterile water and gently scraping the surface.

-

Seed Culture Inoculation: Inoculate the seed culture medium with the spore suspension.

-

Incubation: Incubate the seed culture at 28-30°C for 2-3 days with shaking at 150-200 rpm to obtain a dense mycelial culture.[4]

Experimental Protocol: Production Fermentation

-

Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Fermentation Parameters: Maintain the fermentation at 30-35°C with an agitation rate of 200 rpm.[5] The optimal pH for antibiotic production in many Streptomyces species is near neutral (pH 6-8).[6]

-

Production Phase: Kanchanamycin production typically begins around 40 hours into the fermentation and reaches its maximum concentration after approximately 90 hours.[2]

-

Resin Addition (Optional): The addition of Amberlite XAD-16 resin at 36 hours post-inoculation can influence the relative production of different Kanchanamycin analogues, potentially increasing the yield of Kanchanamycin C while decreasing that of this compound.[2]

Table 3: Optimal Fermentation Parameters for Streptomyces Antibiotic Production

| Parameter | Optimal Range | Reference |

| Temperature | 30-35°C | [5][6] |

| pH | 6.0-8.0 | [6][7] |

| Incubation Time | 7-10 days | [5][8] |

| Agitation | 150-250 rpm | [5][9] |

II. Extraction, Purification, and Quantification of this compound

This compound is present in both the culture filtrate and the mycelium.[1][2] The following protocols outline the steps for its extraction, purification, and quantification.

Experimental Protocol: Extraction

-

Separation: At the end of the fermentation, separate the mycelium from the culture broth by centrifugation or filtration.

-

Mycelial Extraction: Extract the mycelium with an organic solvent such as methanol.

-

Broth Extraction: Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain the crude extract.

Experimental Protocol: Purification

-

Column Chromatography: The crude extract can be purified using silica gel column chromatography.[8]

-

Solvent System: A step-wise gradient of chloroform and methanol can be used to elute the column.

-

Fraction Analysis: Collect the fractions and analyze them for the presence of this compound using a suitable analytical method like HPLC.

Experimental Protocol: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of antibiotics like Kanchanamycin. While a specific protocol for this compound is not widely published, methods for the related Kanamycin can be adapted. This often involves derivatization for UV or fluorescence detection.[6][10] An HPLC-diode-array detection method has been used for the analysis of Kanchanamycins.[1][2]

Table 4: Example HPLC Parameters for Kanamycin Analysis (Adaptable for this compound)

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | Gradient of acetonitrile and a buffered aqueous solution | [6] |

| Detection | UV or Fluorescence (often requires derivatization) | [6][10] |

| Flow Rate | Typically 1.0 mL/min |

III. Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound production.

Generalized Signaling Pathway for Macrolide Biosynthesis

The precise signaling pathway for this compound biosynthesis in Streptomyces olivaceus is not yet fully elucidated. However, the regulation of macrolide antibiotic biosynthesis in Streptomyces generally follows a hierarchical cascade involving both pathway-specific and global regulators.

Caption: Generalized macrolide biosynthesis signaling pathway.

References

- 1. [PDF] Determination of Kanamycin by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 2. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotics produced by Streptomyces olivaceus 142. II. Isolation, purification and activity spectrum of antibiotic WR 142-FPG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

HPLC Methods for the Purification and Analysis of Kanchanamycin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and analysis of Kanchanamycin A using High-Performance Liquid Chromatography (HPLC). This compound is a novel polyol macrolide antibiotic with significant antibacterial and antifungal activities, first isolated from Streptomyces olivaceus Tü 4018.[1] These methods are essential for researchers involved in the discovery, development, and quality control of this promising antibiotic.

Purification of this compound by Preparative HPLC

The isolation of pure this compound from fermentation broth or crude extracts is a critical step for its structural elucidation, biological activity assessment, and further development.[1] A robust preparative reversed-phase HPLC method is presented below, based on established protocols for the purification of Kanchanamycins.

Experimental Protocol: Preparative RP-HPLC

This protocol outlines the steps for the preparative purification of this compound.

1. Sample Preparation:

-

Extract the biomass containing this compound with ethanol.

-

Concentrate the ethanol extract and then perform a liquid-liquid extraction with 1-butanol.

-

Subject the 1-butanol extract to exclusion chromatography using Sephadex LH-20 to obtain a partially purified fraction.[2]

-

Dissolve the enriched this compound fraction in a suitable solvent compatible with the mobile phase (e.g., a small volume of the initial mobile phase composition).

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

| Parameter | Specification |

| Column | Nucleosil-100 C-18, 10 µm, 250 x 16 mm |

| Mobile Phase A | 0.01% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.01% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Linear gradient (specific gradient profile to be optimized based on sample complexity) |

| Flow Rate | (Typical for a 16 mm ID column, e.g., 5-10 mL/min, requires optimization) |

| Detection | UV at 230 nm[1] |

| Injection Volume | Dependent on sample concentration and column loading capacity |

| Fraction Collection | Collect fractions based on the elution profile of this compound |

3. Post-Purification Processing:

-

Analyze the collected fractions for purity using an analytical HPLC method (see Section 2).

-

Pool the pure fractions containing this compound.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilize the aqueous solution to obtain pure this compound as a solid.

Workflow for Preparative HPLC Purification of this compound

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Kanchanamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanchanamycin A is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus.[1][2] It belongs to a class of natural products known for their diverse biological activities. This compound has demonstrated both antibacterial and antifungal properties, with notable efficacy against Pseudomonas fluorescens.[1][2] This document provides detailed protocols for determining the antibacterial susceptibility of various bacterial strains to this compound using standard laboratory methods. The provided methodologies are essential for the evaluation of its potential as a therapeutic agent and for further research into its mechanism of action.

Data Presentation

The antibacterial activity of this compound and its related compounds can be quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against a panel of microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Related Compounds (µg/mL)

| Test Organism | This compound | Kanchanamycin C | Kanchanamycin D | Azalomycin F |

| Arthrobacter aurescens ATCC 13344 | >100 | 3 | >100 | 1 |

| Bacillus brevis ATCC 9999 | >100 | >100 | >100 | 100 |

| Bacillus subtilis ATCC 6051 | >100 | 10 | >100 | 3 |

| Staphylococcus aureus ATCC 11632 | 30 | 10 | >100 | 3 |

| Escherichia coli K12 | >100 | 10 | >100 | 3 |

| Pseudomonas fluorescens ATCC 13525 | 3 | 0.1 | 3 | 1 |

| Candida albicans ATCC 10231 | >100 | 10 | >100 | 10 |

| Saccharomyces cerevisiae Tü 125 | >100 | 10 | >100 | 10 |

| Aspergillus viridinutans CBS 12754 | 100 | 10 | 100 | 3 |

| Paecilomyces variotii Tü 137 | >100 | 30 | >100 | 10 |

| Penicillium notatum Tü 136 | 30 | 3 | 30 | 3 |

Data sourced from Fiedler et al., 1996.[1] It is important to note that this data is from a 1996 publication and more recent evaluations may be warranted.

Experimental Protocols

Two standard and widely accepted methods for determining the antibacterial susceptibility of a compound are the Broth Microdilution Method for MIC determination and the Agar Well Diffusion Assay for qualitative screening.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3][4]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth broth (e.g., Mueller-Hinton Broth - MHB)

-

Bacterial strains for testing

-

Sterile pipette tips and multichannel pipettor

-

Spectrophotometer or microplate reader

-

Incubator

-

Positive control antibiotic (e.g., Kanamycin, Gentamicin)

-

Negative control (broth only)

-

Growth control (broth with bacteria, no antibiotic)

-

Resazurin solution (optional, as a growth indicator)

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or sterile distilled water) at a high concentration (e.g., 10 mg/mL). The solvent should be tested for its own potential antimicrobial activity at the highest concentration used in the assay.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile broth.

-

Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the log phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the this compound stock solution (at a starting concentration) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mix, and continue this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

-

The eleventh well in each row will serve as the growth control (containing broth and inoculum but no this compound).

-

The twelfth well will serve as the sterility control (containing only broth).

-

-

Inoculation of the Microtiter Plate:

-

Add 100 µL of the prepared bacterial inoculum to each well (from column 1 to 11), resulting in a final volume of 200 µL per well and the desired final bacterial concentration. Do not add inoculum to the sterility control wells (column 12).

-

-

Incubation:

-

Seal the microtiter plate to prevent evaporation and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

-

If using a growth indicator like resazurin, add it to each well after incubation and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

-

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative technique used to screen for the antimicrobial activity of a substance. It relies on the diffusion of the antimicrobial agent from a well through an agar medium inoculated with a test microorganism.[5][6]

Materials:

-

This compound

-

Sterile Petri dishes

-

Muller-Hinton Agar (MHA)

-

Bacterial strains for testing

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip (to create wells)

-

Incubator

-

Positive control antibiotic solution

-

Negative control (solvent used to dissolve this compound)

Protocol:

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of approximately 4 mm.

-

Allow the agar to solidify completely at room temperature.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

-

Evenly streak the swab over the entire surface of the MHA plate in three different directions to ensure a uniform lawn of bacterial growth.

-

Allow the plate to dry for a few minutes.

-

-

Creation of Wells and Application of this compound:

-

Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.

-